

# Challenges in removing lophendylate after myelography

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | lophendylate |           |
| Cat. No.:            | B1672084     | Get Quote |

## Technical Support Center: Iophendylate Myelography

Disclaimer: **lophendylate** (sold as Pantopaque® and Myodil®) is an oil-based contrast agent that has not been in clinical use for myelography since the late 1980s. This information is for historical and research purposes only and is not a guide for current clinical practice. The removal of retained **iophendylate** is not a standard contemporary procedure and carries significant risks.

### **Troubleshooting Guides and FAQs**

This section addresses specific issues researchers and scientists might encounter when dealing with historical data or late-term complications related to **iophendylate** myelography.

### **Frequently Asked Questions (FAQs)**

Q1: Why was the removal of iophendylate after myelography a significant challenge?

A1: The removal of **iophendylate** was challenging due to its physical properties and the anatomical constraints of the spinal canal. As a viscous, oil-based medium heavier than cerebrospinal fluid (CSF), it required active aspiration. Complete removal was often impossible, as the substance could break into droplets, adhere to nerve roots, or become trapped in spinal recesses.[1] Efforts to remove it could be painful and time-consuming.[2]



Q2: What are the primary long-term complications associated with retained iophendylate?

A2: The most significant long-term complication is chronic adhesive arachnoiditis, a painful and debilitating inflammatory condition of the meninges surrounding the spinal cord and nerve roots.[1][3] This can lead to the formation of scar tissue, nerve root clumping, cysts, and syringomyelia (a fluid-filled cavity within the spinal cord).[3] Symptoms can develop decades after the initial myelogram and may include chronic pain, neurological deficits, and bowel, bladder, or sexual dysfunction.

Q3: On modern imaging (MRI/CT), how can retained **iophendylate** be identified and what can it mimic?

A3: On CT scans, **iophendylate** remnants appear as multiple, well-defined hyperdense (bright) droplets in the subarachnoid space. On MRI, its appearance can be more complex and mimic other pathologies. Typically, it is hyperintense on T1-weighted images and can be variable (isoto hypointense) on T2-weighted images, which can be confused with lipomas, hemorrhages, or even melanomas. A key differentiating feature is that, unlike fat, **iophendylate** does not lose its high signal on fat-suppressed T1-weighted images.

Q4: Is surgical removal of retained, encapsulated **iophendylate** a viable option?

A4: Surgical intervention for retained **iophendylate** is rare and typically only considered in symptomatic patients where the contrast agent has formed an encapsulated mass (cyst) causing significant spinal cord or nerve root compression. Surgical options may include removal of the encapsulated mass, spinal decompression, or adhesiolysis (cutting of adhesions). However, there is no consensus on the indications for surgical removal, and the procedures carry risks of further scarring and neurological damage.

Q5: What was the standard practice for **iophendylate** removal at the time of its use?

A5: The standard practice, particularly in the United States, was to attempt removal of as much of the contrast agent as possible immediately following the myelogram. This was typically done by aspiration through the lumbar puncture needle under fluoroscopic guidance. However, practices varied, and in some regions, the contrast was often left in the spinal canal.

### **Data Presentation: Complications and Properties**



The following tables summarize key quantitative data regarding **iophendylate**.

Table 1: Physical Properties and Complication Rates

| Parameter                                         | Value/Rate                 | Source |
|---------------------------------------------------|----------------------------|--------|
| Chemical Name                                     | Ethyl iodophenylundecylate |        |
| Iodine Content                                    | 30.5%                      |        |
| Absorption Rate                                   | 0.5 - 3 mL per year        | -      |
| Incidence of Clinically Significant Arachnoiditis | 1% - 2%                    | _      |

Table 2: Timeline of Symptom Onset for Retained Iophendylate

| Time Post-Myelogram | Reported Complication                             | Source |
|---------------------|---------------------------------------------------|--------|
| 1 - 2 hours         | Acute chemical meningitis (fever, neck stiffness) |        |
| 10 - 15 years       | Seizures                                          |        |
| 30 years            | Arachnoiditis mimicking a spinal cord tumor       |        |
| 40 years            | Symptomatic arachnoid cyst and syringomyelia      | _      |

## **Experimental Protocols**

This section details the historical methodologies for the removal of **iophendylate** immediately post-myelography. These are not contemporary clinical guidelines.

## Protocol 1: Fluoroscopy-Guided Aspiration of Iophendylate



Objective: To remove the bulk of **iophendylate** from the lumbar subarachnoid space following myelography to minimize retention and long-term complications.

### Methodology:

- Patient Positioning: Following the diagnostic portion of the myelogram, the patient remains on the tilting fluoroscopy table.
- Needle Placement: The lumbar puncture needle is left in situ.
- Contrast Pooling: Under intermittent fluoroscopy, the table is tilted to allow gravity to pool the
  hyperbaric iophendylate into a single collection in the caudal end of the thecal sac. The tip
  of the spinal needle is positioned within this pool.
- Aspiration:
  - A syringe is attached to the hub of the spinal needle. To protect the operator from radiation exposure, a sterile, small-lumen plastic tube (approx. 16 inches) can be connected between the needle and the syringe.
  - Gentle, steady suction is applied to the syringe to aspirate the **iophendylate**.
  - The process is continuously monitored via fluoroscopy to ensure the needle tip remains within the contrast pool and to observe the reduction in volume.
- Maneuvers to Enhance Removal: If flow stops, patient maneuvers such as coughing or straining (Valsalva maneuver) can be employed. These actions increase intraspinal pressure, which can help express the remaining contrast toward the needle tip.
- Termination: Aspiration is continued until no more **iophendylate** can be withdrawn and only clear CSF is returned. It was accepted that complete removal was rarely achieved.

## Protocol 2: Siphonage Technique for Iophendylate Removal

Objective: To establish a continuous, passive flow of **iophendylate** out of the subarachnoid space using a siphon effect.



### Methodology:

- Patient and Needle Positioning: Steps 1-3 from the Aspiration Protocol are followed to pool
  the contrast medium at the needle tip.
- · Siphon Assembly:
  - A sterile intravenous tube (approx. 50 cm) is inserted into the hub of the spinal needle.
  - The distal end of the tube is placed lower than the level of the patient's spinal canal and directed into a sterile collection container.
- Initiating Siphon Flow:
  - The flow is initiated by either having the patient strain (Valsalva maneuver) or by applying gentle initial suction with a syringe at the distal end of the tube.
  - Once the column of iophendylate and CSF passes the highest point of the tube and is below the level of the spinal canal, a continuous siphon is established.
- Monitoring and Completion: The removal is monitored under fluoroscopy. The process is complete when the flow of iophendylate ceases.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for the historical aspiration of **iophendylate**.





Click to download full resolution via product page

Caption: Pathological cascade of retained **iophendylate**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. radiopaedia.org [radiopaedia.org]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. Cranial Polyneuropathy Secondary to Remote Iophendylate Myelography PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Challenges in removing Iophendylate after myelography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672084#challenges-in-removing-iophendylate-after-myelography]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com